REACTION_CXSMILES
|
C([C:4]1[C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[N:7][N:6]2[CH2:15][CH2:16][CH2:17][C:5]=12)(O)=O.[Br:18]N1C(=O)CCC1=O>CC(N(C)C)=O.CCOC(C)=O>[Br:18][C:4]1[C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[N:7][N:6]2[CH2:15][CH2:16][CH2:17][C:5]=12
|
Name
|
3-carboxy-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
|
Quantity
|
820 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=C2N(N=C1C1=CC=CC=C1)CCC2
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
702.8 mg
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
wash with cooled water (5×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic phase (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain a yellow solid, 1.0 g
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C2N(N=C1C1=CC=CC=C1)CCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |